2-(Pyridin-2-yl)-1H-1,3-Benzodiazol-5-carbonitril

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

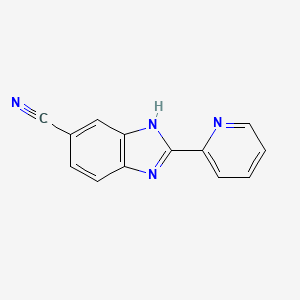

2-(Pyridin-2-yl)-1H-1,3-benzodiazole-5-carbonitrile is a heterocyclic compound that features a benzodiazole core with a pyridine ring and a nitrile group

Wissenschaftliche Forschungsanwendungen

2-(Pyridin-2-yl)-1H-1,3-benzodiazole-5-carbonitrile has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Industry: Utilized in the development of luminescent materials for optoelectronic devices and sensors.

Wirkmechanismus

Target of Action

The primary target of 2-(pyridin-2-yl)-1H-1,3-benzodiazole-5-carbonitrile is the Sterol 14-alpha demethylase (CYP51) protein . This protein plays a crucial role in the biosynthesis of sterols, which are essential components of cell membranes. Inhibition of this protein can lead to significant disruption of cellular function .

Mode of Action

2-(pyridin-2-yl)-1H-1,3-benzodiazole-5-carbonitrile interacts with its target protein, CYP51, by binding to its active site. This binding inhibits the normal function of the protein, leading to disruption of sterol biosynthesis

Biochemical Pathways

The inhibition of CYP51 by 2-(pyridin-2-yl)-1H-1,3-benzodiazole-5-carbonitrile affects the biosynthesis of sterols. This can lead to a decrease in the production of ergosterol, a key component of fungal cell membranes . The downstream effects of this disruption can include impaired cell growth and proliferation, ultimately leading to cell death .

Pharmacokinetics

It is suggested that the compound could be moderately toxic to humans

Result of Action

The inhibition of sterol biosynthesis by 2-(pyridin-2-yl)-1H-1,3-benzodiazole-5-carbonitrile can lead to significant cellular effects. Specifically, it has been shown to effectively inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro . This suggests that the compound could have potential as a novel anti-fibrotic drug .

Biochemische Analyse

Biochemical Properties

The biochemical properties of 2-(pyridin-2-yl)-1H-1,3-benzodiazole-5-carbonitrile are largely determined by its interactions with enzymes, proteins, and other biomolecules. For instance, it has been found to interact with ruthenium complexes, exhibiting potential antimicrobial and anti-biofilm activities . The nature of these interactions is likely due to the compound’s ability to act as a chelating ligand .

Cellular Effects

In terms of cellular effects, 2-(pyridin-2-yl)-1H-1,3-benzodiazole-5-carbonitrile has been shown to influence various types of cells and cellular processes. For example, it has been reported to exhibit anti-biofilm activity against Pseudomonas aeruginosa PAO1 . This suggests that the compound may influence cell function by disrupting biofilm formation, a key process in bacterial pathogenesis .

Molecular Mechanism

The molecular mechanism of action of 2-(pyridin-2-yl)-1H-1,3-benzodiazole-5-carbonitrile is complex and involves several steps. For instance, in the synthesis of unsymmetrical ureas bearing 2-pyridyl units, the compound initiates the reaction through the in situ pyridinolysis of phenyl chloroformate followed by inner molecular rearrangement to phenyl carbamate hydrochloride . This suggests that the compound can exert its effects at the molecular level through binding interactions with biomolecules and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can change over time, possibly due to factors such as stability, degradation, and long-term effects on cellular function .

Metabolic Pathways

Given its structural similarity to other pyridine derivatives, it may be involved in similar metabolic pathways .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-2-yl)-1H-1,3-benzodiazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable benzoyl chloride derivative, followed by cyclization and nitrile formation. The reaction conditions often include the use of solvents like toluene or ethyl acetate and catalysts such as iodine or tert-butyl hydroperoxide (TBHP) to promote the cyclization and nitrile formation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Pyridin-2-yl)-1H-1,3-benzodiazole-5-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: m-CPBA in dichloromethane (CH2Cl2) at room temperature.

Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

Substitution: Halogenation using bromine (Br2) in acetic acid.

Major Products Formed

Oxidation: Formation of N-oxides or hydroxylated derivatives.

Reduction: Formation of amines or partially reduced intermediates.

Substitution: Formation of halogenated or alkylated derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(Pyridin-2-yl)pyrimidine: Similar structure but with a pyrimidine ring instead of a benzodiazole core.

N-(Pyridin-2-yl)amides: Compounds with an amide linkage instead of a nitrile group.

Imidazo[1,2-a]pyridines: Compounds with an imidazo ring fused to the pyridine ring.

Uniqueness

2-(Pyridin-2-yl)-1H-1,3-benzodiazole-5-carbonitrile is unique due to its specific combination of a benzodiazole core, pyridine ring, and nitrile group, which imparts distinct chemical and biological properties

Biologische Aktivität

2-(Pyridin-2-yl)-1H-1,3-benzodiazole-5-carbonitrile (CAS No. 226702-84-7) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzodiazole ring fused with a pyridine moiety and a carbonitrile functional group. Its molecular formula is C13H8N4, highlighting the presence of multiple nitrogen atoms that significantly influence its chemical reactivity and biological interactions.

Target Enzymes:

The primary target of 2-(pyridin-2-yl)-1H-1,3-benzodiazole-5-carbonitrile is the enzyme Sterol 14-alpha demethylase (CYP51) . This enzyme plays a crucial role in sterol biosynthesis, particularly in the production of ergosterol, an essential component of fungal cell membranes.

Mode of Action:

By binding to the active site of CYP51, this compound inhibits its function, leading to disrupted sterol biosynthesis. This inhibition can result in significant cellular effects, including decreased collagen expression and hydroxyproline content in cell cultures.

Anticancer Activity

Research indicates that 2-(pyridin-2-yl)-1H-1,3-benzodiazole-5-carbonitrile exhibits promising anticancer properties. Various derivatives of this compound have shown cytotoxic effects against several cancer cell lines:

These findings suggest that the compound may induce apoptosis in cancer cells through dose-dependent mechanisms.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It has demonstrated effective anti-biofilm activity against Pseudomonas aeruginosa PAO1 and good antimicrobial activity against Gram-positive bacteria .

Pharmacokinetics and Toxicity

While the pharmacokinetic profile is still being elucidated, preliminary studies suggest that 2-(pyridin-2-yl)-1H-1,3-benzodiazole-5-carbonitrile could exhibit moderate toxicity in humans. Further research is needed to fully understand its ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Case Studies and Research Findings

Numerous studies have explored the biological activities of this compound:

- Antifungal Studies : The inhibition of CYP51 by this compound was shown to effectively reduce ergosterol levels in fungal cells, thereby impairing their growth and survival.

- Cytotoxicity Assays : In vitro assays demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, outperforming standard chemotherapeutic agents like doxorubicin in some cases .

- Molecular Docking Studies : These studies indicated that modifications to the structure of 2-(pyridin-2-yl)-1H-1,3-benzodiazole-5-carbonitrile can significantly enhance its binding affinity to target enzymes involved in cancer progression.

Eigenschaften

IUPAC Name |

2-pyridin-2-yl-3H-benzimidazole-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N4/c14-8-9-4-5-10-12(7-9)17-13(16-10)11-3-1-2-6-15-11/h1-7H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOPNJLSDCGCEFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC3=C(N2)C=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.